

Synthesis Protocol for Obeldesivir (GS-5245) for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Obeldesivir (GS-5245) is an orally bioavailable prodrug of the antiviral nucleoside analog GS-441524, a potent inhibitor of viral RNA-dependent RNA polymerase.[1] Its synthesis is a matter of significant interest for research into emerging viral diseases. This document provides detailed application notes and protocols for the laboratory-scale synthesis of **Obeldesivir** for research purposes. The synthesis is a straightforward two-step process commencing from a known intermediate in the synthesis of Remdesivir.[2][3]

Introduction

Obeldesivir is designed to improve the oral bioavailability of its parent nucleoside, GS-441524. [3] Following oral administration, **Obeldesivir** is metabolized to GS-441524, which is then intracellularly phosphorylated to the active triphosphate form. This active metabolite acts as a chain terminator for viral RNA-dependent RNA polymerase, inhibiting viral replication. The synthetic route to **Obeldesivir** is noted for its reduced complexity compared to other nucleotide analog prodrugs like Remdesivir.

Synthesis Overview

The synthesis of **Obeldesivir** (designated as compound 3 in several publications) proceeds in two main steps from the 2',3'-acetonide-protected nucleoside 4, which is a known intermediate



in the synthesis of Remdesivir. The process involves:

- Esterification: The 5'-hydroxyl group of the protected nucleoside 4 is esterified with isobutyric acid.
- Deprotection: The 2',3'-acetonide protecting group is removed under acidic conditions to yield the final product, **Obeldesivir**.

Quantitative Data Summary

While specific yields for each step in the synthesis of **Obeldesivir** are not detailed in the primary literature, a 40% overall yield was reported for the synthesis of a closely related acetate analog using a similar two-step procedure.

Step	Reaction	Reagents	Solvent	Key Parameters	Reported Overall Yield (for acetate analog)
1	Esterification	Isobutyric acid, DIC, DMAP	DMF	Room Temperature	40%
2	Deprotection	HCI	THF or CH3CN	Room Temperature	

Table 1: Summary of quantitative data for the synthesis of an **Obeldesivir** analog.

Experimental Protocols Materials and Reagents

- (3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)-6-(hydroxymethyl)-2,2dimethyltetrahydrofuro[3,4-d]dioxole-4-carbonitrile (Intermediate 4)
- Isobutyric acid
- N,N'-Diisopropylcarbodiimide (DIC)



- 4-Dimethylaminopyridine (DMAP)
- Anhydrous N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Tetrahydrofuran (THF) or Acetonitrile (CH3CN)
- · Ethyl acetate
- Water
- Brine
- Sodium sulfate
- Silica gel for chromatography
- Methanol (MeOH)
- Dichloromethane (CH2Cl2)

Step 1: Synthesis of ((3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f]triazin-7-yl)-4-cyano-2,2-dimethyltetrahydrofuro[3,4-d]dioxol-6-yl)methyl isobutyrate (Protected Obeldesivir)

This procedure is adapted from the general method described for 5'-mono ester prodrugs.

- To a solution of the 2',3'-acetonide protected nucleoside 4 in anhydrous DMF, add isobutyric acid, DIC, and a catalytic amount of DMAP.
- Stir the reaction mixture at room temperature for 4 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with water and brine.



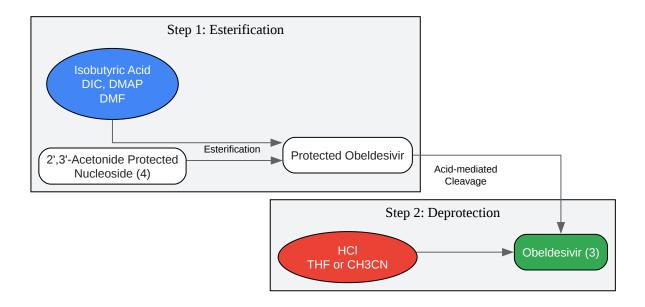
- Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
- Purify the resulting residue by silica gel chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 20% MeOH in CH2Cl2) to afford the protected **Obeldesivir** intermediate.

Step 2: Synthesis of ((2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f]triazin-7-yl)-5-cyano-3,4-dihydroxytetrahydrofuran-2-yl)methyl isobutyrate (Obeldesivir, 3)

- Dissolve the purified protected **Obeldesivir** intermediate from Step 1 in THF or acetonitrile.
- Add a solution of hydrochloric acid and stir the mixture at room temperature.
- Monitor the reaction for the cleavage of the acetonide group.
- Upon completion, process the reaction mixture to isolate the final product, Obeldesivir.

Visualized Workflows and Pathways Obeldesivir Synthesis Workflow



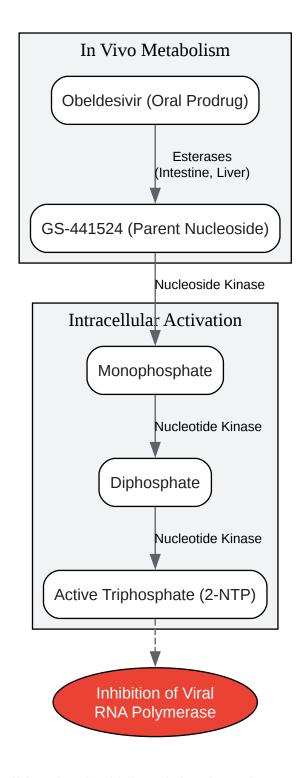


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Caption: A two-step synthesis of **Obeldesivir** from a protected nucleoside intermediate.

Metabolic Activation Pathway of Obeldesivir





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Caption: Metabolic activation of **Obeldesivir** to its active triphosphate form.



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